3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide
Description
The compound 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure includes a (Z)-configured 4-chlorobenzylidene substituent at position 5, a 4-hydroxyphenylpropanamide moiety at position 3, and a sulfanylidene group at position 2 (Figure 1). This compound is synthesized via a Knoevenagel condensation reaction, typically involving refluxing a thiazolidinone precursor with 4-chlorobenzaldehyde in ethanol with piperidine as a catalyst . Thiazolidinones are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities, with structural modifications significantly influencing their bioactivity .
Properties
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-13-3-1-12(2-4-13)11-16-18(25)22(19(26)27-16)10-9-17(24)21-14-5-7-15(23)8-6-14/h1-8,11,23H,9-10H2,(H,21,24)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOTYHVCDODKRV-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide , also known by its CAS number 104183-59-7, belongs to a class of thiazolidin derivatives that exhibit a range of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 460.012 g/mol. The structural features include a thiazolidin ring, a chlorophenyl substituent, and a hydroxyphenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3O2S |
| Molecular Weight | 460.012 g/mol |
| CAS Number | 104183-59-7 |
| Density | 1.38 g/cm³ |
| Boiling Point | 660 °C |
Antimicrobial Activity
Research has shown that thiazolidin derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging from 16–32 mg/ml .
Anticancer Potential
Several studies have indicated the potential of thiazolidin derivatives in cancer therapy. For example, derivatives similar to our compound have been evaluated for their ability to inhibit tumor cell proliferation and angiogenesis. In vitro studies reported IC50 values between 7.0 to 20.3 µM against various human cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes implicated in disease processes. In particular, it has shown promise as an inhibitor of serine proteases relevant to viral infections such as Dengue virus . The inhibition of these enzymes can disrupt viral replication cycles and may lead to therapeutic applications in antiviral drug development.
The biological activity of the compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The thiazolidin moiety interacts with active sites of enzymes, leading to inhibition.
- Cell Cycle Modulation : The compound may interfere with cell cycle progression in cancer cells, promoting apoptosis.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy : A study by Zvarec et al. highlighted the antibacterial efficacy of related thiazolidin compounds against resistant strains of bacteria, suggesting potential for development into new antibiotic agents .
- Anticancer Research : Liang et al. designed inhibitors based on similar structures that were tested against Pseudomonas aeruginosa, demonstrating significant enzyme inhibition and potential for use in treating infections associated with cancer patients .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in the benzylidene substituent on the thiazolidinone ring and the amide-linked aromatic group. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Observations:
Benzylidene Substituent Effects :
- The 4-chlorophenyl group in the target compound increases lipophilicity (higher XLogP3 ~3.8) compared to 4-methylphenyl (XLogP3 ~3.1–3.3) and thiophen-2-yl (XLogP3 3.5) . The electron-withdrawing chlorine atom may enhance electrophilicity, influencing receptor binding.
- 2-Chlorophenyl (XLogP3 ~4.2) in further elevates lipophilicity due to reduced polarity.
- Amide Substituent Effects: The 4-hydroxyphenyl group in the target compound provides hydrogen-bonding capacity (2 donors/6 acceptors), improving solubility compared to non-polar groups like phenyl or thiadiazol-2-yl . 3-Hydroxyphenyl in retains similar polarity but alters steric interactions.
Computational and Structural Insights
- Molecular Docking : AutoDock4 and Multiwfn are widely used to predict binding modes and electronic properties. The target compound’s 4-hydroxyphenyl group may form hydrogen bonds with enzymes like carbonic anhydrase or kinase targets, while the 4-chlorophenyl group could enhance hydrophobic interactions .
Research Findings and Implications
Bioactivity Trends
- Antimicrobial Activity: Thiazolidinones with 4-chlorophenyl groups (e.g., target compound) often exhibit enhanced activity against Gram-positive bacteria due to increased membrane penetration .
- Anticancer Potential: The 4-hydroxyphenyl moiety may improve selectivity for cancer cell targets by interacting with tyrosine kinase receptors .
Challenges and Opportunities
- Solubility vs. Bioavailability : While polar groups (e.g., hydroxyl) improve solubility, excessive hydrophilicity (e.g., in ) may reduce blood-brain barrier penetration.
- Stereochemical Stability : The (Z)-configuration of the benzylidene group is critical for activity; isomerization could diminish efficacy .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
The compound can be synthesized via cyclocondensation of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and a Z-configured oxo-compound (e.g., 4-chlorobenzaldehyde derivative). Key intermediates include the thiosemicarbazide precursor and the exocyclic arylidene-thiazolidinone core. Refluxing in a DMF/acetic acid mixture (5:10 mL) with sodium acetate as a catalyst for 2 hours is critical for ring closure . Purification via recrystallization from DMF-ethanol ensures high yield (≥75% in optimized conditions).
Q. Which spectroscopic techniques are most effective for confirming the Z-configuration of the exocyclic double bond?
Nuclear Overhauser Effect (NOE) NMR is essential for confirming the Z-configuration. Irradiation of the exocyclic methylidene proton (δ ~7.5 ppm) should show NOE correlations with the 4-chlorophenyl aromatic protons. UV-Vis spectroscopy (λmax ~350 nm, characteristic of conjugated enone systems) and IR (C=O stretch at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹) further validate the structure .
Q. How can researchers verify the purity of the compound before biological testing?
Use reversed-phase HPLC with a Chromolith® column (C18, 4.6 × 100 mm) and a gradient of acetonitrile/water (0.1% TFA). Retention time and peak symmetry (≥98% purity) should match standards. LC-MS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 462.3 (calculated) .
Advanced Research Questions
Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). To address this:
- Perform solubility assays in PBS (pH 7.4) and simulated gastric fluid.
- Use metabolic stability tests with liver microsomes (human/rat) to identify degradation pathways.
- Modify the 4-hydroxyphenyl group via prodrug strategies (e.g., acetylation) to enhance bioavailability .
Q. What advanced crystallographic techniques are recommended for determining spatial arrangements of substituents?
Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves the spatial arrangement. Key parameters:
- Torsion angles : Between the thiazolidinone ring and 4-chlorophenyl group (typically 5–10° for Z-configuration).
- Intermolecular interactions : Hydrogen bonds between the 4-hydroxyphenyl –OH and thione sulfur (S···H–O ≈ 2.8 Å) stabilize the crystal lattice .
Q. How can reaction efficiency be optimized for large-scale synthesis?
Apply Design of Experiments (DoE) to optimize variables:
- Factors : Reaction time (1–3 h), temperature (80–120°C), and molar ratio of oxo-compound to thiosemicarbazide (1:1 to 1:1.5).
- Response : Yield (%) and purity (HPLC). Central Composite Design (CCD) models identify optimal conditions (e.g., 2.5 h, 100°C, 1:1.2 ratio) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
Contradictions may stem from cell-specific uptake or target expression. Mitigation strategies:
- Conduct uptake assays using fluorescent analogs (e.g., BODIPY-labeled derivatives).
- Validate target engagement via Western blot (e.g., inhibition of STAT3 phosphorylation in cancer cells) .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.8 (s, 1H, CH=S), δ 6.8 (d, 2H, Ar–OH) | |
| IR | 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) | |
| LC-MS | [M+H]⁺ = 462.3, tᵣ = 8.2 min |
Q. Table 2. Optimization Parameters for Synthesis (DoE)
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Reaction Time | 1–3 h | 2.5 h |
| Molar Ratio | 1:1 to 1:1.5 | 1:1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
